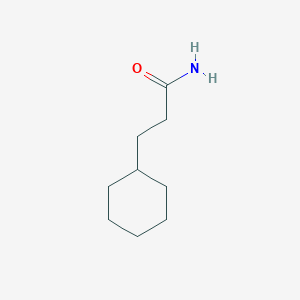

3-Cyclohexylpropanamide

Description

Contextualization within Modern Amide Chemistry Research

The amide functional group is one of the most fundamental and prevalent linkages in both chemistry and biology, forming the backbone of proteins and finding extensive application in pharmaceuticals, polymers, and advanced materials. Within the vast landscape of amide chemistry, molecules that combine aliphatic carbocyclic systems with the amide moiety have garnered significant attention for their unique structural and physicochemical properties. 3-Cyclohexylpropanamide, with its characteristic cyclohexyl ring attached to a propanamide chain, serves as a key exemplar of this molecular architecture. nih.gov

The incorporation of a cyclohexyl group into small molecules is a common strategy in medicinal chemistry to enhance lipophilicity, which can influence a compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins. ontosight.ai The propanamide linker provides a flexible scaffold that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). The amide bond itself is a critical hydrogen bond donor and acceptor, contributing to specific molecular recognition events with biological targets. ontosight.ai Consequently, this compound and its derivatives represent a versatile platform for the development of novel bioactive agents and chemical probes, enabling researchers to investigate complex biological systems.

Overview of Scholarly Investigations Involving this compound and Related Analogues

Scholarly research has demonstrated the utility of the this compound scaffold in developing compounds with a wide array of biological activities. These investigations span multiple therapeutic areas, from infectious diseases to neurodegenerative disorders and oncology. The structural simplicity and synthetic tractability of this compound make it an attractive starting point for the generation of diverse chemical libraries.

Antifungal Research: In the search for new antifungal agents, derivatives of this compound have shown promise. One study focused on the design and synthesis of aminothiazole derivatives to combat the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. nih.gov In this work, N-(5-Benzylthiazol-2-yl)-3-cyclohexylpropanamide was synthesized and evaluated. ontosight.ainih.gov For Cryptococcus, smaller amide groups like cyclohexylamide at the 2-position of the aminothiazole core were found to be important for antifungal activity. nih.gov Specifically, a derivative with a cyclohexylamide substituent showed high growth inhibition of Histoplasma yeast with a minimum inhibitory concentration (MIC₅₀) of 0.4 µM. nih.gov

Antimicrobial Investigations: The this compound moiety has also been incorporated into potential antibacterial agents. A study on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives utilized 3-cyclohexylpropanoic acid in their synthesis to produce N-(benzenesulfonyl)-3-cyclohexylpropanamides. mdpi.com These compounds exhibited significant bacteriostatic activity, particularly against Gram-positive species. One of the most active compounds, N-[4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonyl]-3-cyclohexylpropanamide, displayed a low minimum inhibitory concentration (MIC) value of 8 μg/mL against all tested Gram-positive species, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. mdpi.com

Neurodegenerative Disease Research: In the context of Alzheimer's disease, inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are a major focus of research. The N-cyclohexylpropanamide structure has been featured in the design of such inhibitors. For instance, 3-(2-amino-6-o-tolylquinolin-3-yl)-N-cyclohexylpropanamide was studied, where the cyclohexyl substituent was found to target the P1′ pocket of the BACE1 enzyme. nih.goved.ac.uk This interaction is a key aspect of the inhibitor's mechanism of action.

Anticonvulsant Activity: Researchers have also explored this compound derivatives as potential treatments for epilepsy. In an effort to develop potent and chemically stable activators of neuronal Kv7 channels, a known target for anticonvulsant drugs, scientists synthesized a series of retigabine (B32265) analogues. acs.org One such compound, N-(2-Amino-4-((4-(trifluoromethyl)benzyl)amino)phenyl)-3-cyclohexylpropanamide, was created as part of this investigation into novel Kv7 channel openers. acs.org

Anticancer Agent Development: The versatility of the this compound scaffold extends to oncology research. A study focused on benzoxaboroles as potential anticancer agents involved the synthesis of 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-cyclohexylpropanamide. acs.org This compound was part of a library designed to explore the structure-activity relationship of benzoxaboroles for their antiproliferative effects on cancer cells, highlighting the importance of the 7-propanamide substitution for potent activity. acs.org

The following table summarizes the research findings for various analogues of this compound.

| Analogue Name | Research Area | Key Findings | Citations |

| N-(5-Benzylthiazol-2-yl)-3-cyclohexylpropanamide | Antifungal | Active against Histoplasma capsulatum and Cryptococcus neoformans. The cyclohexylamide group was important for activity against Cryptococcus. | ontosight.ainih.gov |

| N-[4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)benzenesulfonyl]-3-cyclohexylpropanamide | Antimicrobial | Showed high bacteriostatic activity against Gram-positive species, including MRSA, with MIC values as low as 8 μg/mL. | mdpi.com |

| 3-(2-amino-6-o-tolylquinolin-3-yl)-N-cyclohexylpropanamide | BACE1 Inhibition | The cyclohexyl group targets the P1' pocket of the BACE1 enzyme, a key interaction for inhibiting the enzyme implicated in Alzheimer's disease. | nih.goved.ac.uk |

| 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-cyclohexylpropanamide | Anticancer | Synthesized as part of a study on benzoxaboroles with potent antiproliferative activity against cancer cells. The 7-propanamide substitution was found to be essential. | acs.org |

| N-(2-Amino-4-((4-(trifluoromethyl)benzyl)amino)phenyl)-3-cyclohexylpropanamide | Anticonvulsant (Kv7 Activator) | Developed as a retigabine analogue to act as a potent opener of neuronal Kv7 channels, a target for anticonvulsant therapies. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNWPBFQLPJWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338887 | |

| Record name | 3-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-29-9 | |

| Record name | Cyclohexanepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 3-Cyclohexylpropanamide and Core Structures

The most straightforward methods for synthesizing the this compound scaffold involve the direct formation of the amide bond from readily available precursors.

A fundamental and widely used method for forming the this compound core is the direct acylation of an amine with 3-cyclohexylpropanoic acid or its activated derivatives. fishersci.co.uk This approach is a cornerstone of amide synthesis. organic-chemistry.org

The direct condensation of 3-cyclohexylpropanoic acid with ammonia (B1221849) or a primary/secondary amine requires high temperatures (typically above 160-180 °C) to overcome the formation of a stable ammonium (B1175870) carboxylate salt and drive off the water byproduct. youtube.comnih.gov To circumvent these harsh conditions, the carboxylic acid is often converted into a more reactive acylating agent. fishersci.co.uk

Common activation strategies include:

Acyl Chlorides : 3-cyclohexylpropanoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 3-cyclohexylpropanoyl chloride. fishersci.co.uk This acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This method is a variant of the Schotten-Baumann reaction. fishersci.co.uk

Anhydrides : Symmetric or mixed anhydrides of 3-cyclohexylpropanoic acid can also serve as effective acylating agents. While generally less reactive than acyl chlorides, they offer a milder alternative.

Catalytic methods have also been developed to facilitate the direct amidation. Lewis acids and various boronic acid derivatives have been shown to catalyze the reaction at lower temperatures by activating the carboxylic acid. youtube.comnih.gov

Table 1: Comparison of Acylation Methods

| Activation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Thermal Condensation | 3-Cyclohexylpropanoic acid, Amine | >160 °C, neat | Atom economical, no coupling reagents | Harsh conditions, limited substrate scope |

| Acyl Chloride | SOCl₂ or (COCl)₂, then Amine/Base | 0 °C to room temperature | High reactivity, high yield | Generates stoichiometric waste (HCl) |

| Catalytic Direct Amidation | 3-Cyclohexylpropanoic acid, Amine, Boronic acid catalyst | Room temp. to 80 °C | Milder conditions | May require water removal (e.g., molecular sieves) nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, offer a highly efficient route to complex amide structures. organic-chemistry.orgnih.gov The Ugi four-component reaction (U-4CR) is a prominent example used to generate α-acylamino amides, which can be designed to incorporate the this compound motif. nih.govnih.gov

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov To synthesize a structure related to this compound, 3-cyclohexylpropanoic acid would be used as the carboxylic acid component. The other three components can be varied to build a diverse library of molecules. nih.gov

The reaction mechanism begins with the formation of an imine from the aldehyde and amine. mdpi.com This is followed by the addition of the isocyanide and the carboxylate to form a nitrilium ion intermediate, which then undergoes an intramolecular Mumm rearrangement to yield the final bis-amide product. nih.gov The primary advantage of the Ugi reaction is its high atom economy and the ability to generate significant molecular complexity in a single step. nih.govnih.gov

Table 2: Example of a Ugi Reaction for a this compound Derivative

| Component | Example Reactant | Role |

| Carboxylic Acid | 3-Cyclohexylpropanoic acid | Provides the acyl group |

| Amine | Benzylamine | Forms the imine; becomes part of the amide backbone |

| Aldehyde | Formaldehyde | Forms the imine |

| Isocyanide | tert-Butyl isocyanide | Provides the second amide nitrogen and its substituent |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers sophisticated tools for the synthesis of complex amides, often relying on catalytic processes that provide high efficiency and selectivity under mild conditions.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for amide bond formation. nih.gov These methods utilize a photocatalyst (often based on iridium or ruthenium) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions. nih.govnih.gov This approach provides an alternative to traditional condensation reactions. nih.gov

Several photocatalytic strategies can be envisioned for the synthesis of this compound derivatives:

From Alcohols and Amines : A photocatalytic route can achieve the amidation of benzylic alcohols with amines. nih.gov The reaction mechanism involves the photoexcitation of the catalyst, which generates a radical that facilitates the conversion of an intermediate hemiaminal to the final amide. acs.org

From Carboxylic Acids and Amines : Photoredox-driven methods can couple tertiary amines with carboxylic acids via C-N bond cleavage. acs.org The reaction likely proceeds through the oxidation of the amine, followed by hydrolysis to a secondary amine intermediate which then reacts with an activated carboxylic acid. acs.org

Cross-Dehydrogenative Coupling (CDC) : These reactions can form amide bonds by coupling C-H bonds with N-H bonds, offering a highly atom-economical route. nih.gov

These light-mediated reactions are prized for their operational simplicity and use of a clean, inexhaustible reagent—light. nih.gov

Transition metals like palladium, copper, and manganese are extensively used to catalyze the formation of amide bonds, often with broad substrate scope and high functional group tolerance. researchgate.netacs.org These methods can involve the coupling of esters or aryl halides with amines, or the functionalization of existing amide structures. researchgate.netnih.gov

Copper catalysis is particularly versatile. For instance, a novel alkylation reaction of nitroalkanes to form β-cyanonitroalkanes has been developed using a copper catalyst. udel.edu While not a direct amidation, this highlights copper's utility in forming C-C bonds that could be precursors to amide derivatives. More directly, copper catalysts can be used in conjunction with photoredox systems for reactions like the remote C(sp³)–H cyanation of carboxamides. researchgate.net

A hypothetical Cu-catalyzed cyanoalkylation to form a precursor for a this compound derivative might involve the coupling of a cyclohexyl-containing substrate with a cyanoalkylating agent, with the resulting nitrile being subsequently hydrolyzed to the corresponding amide.

To facilitate amide bond formation under mild conditions without first isolating an activated species like an acyl chloride, a wide variety of chemical coupling reagents have been developed. These are particularly vital in peptide synthesis but are broadly applicable in organic chemistry. fishersci.co.uk

These reagents work by converting the carboxylic acid's hydroxyl group into a good leaving group in situ, forming a highly reactive activated ester or similar intermediate that is readily attacked by the amine. chemistrysteps.com

Commonly used coupling systems include:

Carbodiimides (EDAC, DCC) : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used. chemistrysteps.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk The reaction is often performed with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.govresearchgate.net The urea (B33335) byproduct of EDAC is water-soluble, simplifying purification, whereas DCC's byproduct is a precipitate. researchgate.net

Uronium/Aminium Salts (HATU) : Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are among the most efficient coupling agents. wikipedia.org HATU reacts with a carboxylate to form an activated OAt-ester. The reaction is rapid and highly effective, even for sterically hindered substrates. wikipedia.orgresearchgate.net

Acyl-Transfer Catalysts (DMAP) : 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with other reagents like EDAC. nih.gov It functions as a highly effective acyl-transfer agent, forming a reactive acylpyridinium intermediate. nih.govcommonorganicchemistry.com

Table 3: Overview of Common Coupling Reagents

| Reagent | Full Name | Byproduct | Key Features |

| EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Commonly used, easy workup |

| HATU | [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] | Tetramethylurea | Very high efficiency, fast reaction rates wikipedia.org |

| DMAP | 4-Dimethylaminopyridine | - (Catalyst) | Used with other reagents to accelerate acylation nih.gov |

Reactions and Reactivity Studies of this compound

While amides are recognized for their stability, this compound can participate in several fundamental organic reactions that alter its structure and functional group, leading to the formation of new chemical entities.

Transformative Pathways Leading to Distinct Chemical Classes (e.g., Ketone Products)

One of the significant transformations of amides is their conversion into other functional groups, such as carboxylic acids and, subsequently, ketones. The conversion of this compound to a ketone product is typically a multi-step process, as direct conversion is not a standard procedure.

The most common pathway begins with the hydrolysis of the amide bond. Under acidic or basic conditions with prolonged heating, this compound can be hydrolyzed to yield 3-cyclohexylpropanoic acid and cyclohexylamine. libretexts.orgmasterorganicchemistry.com This reaction breaks the resilient carbon-nitrogen bond of the amide. masterorganicchemistry.com For instance, refluxing the amide in an acidic solution protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com Conversely, base-promoted hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org

Once 3-cyclohexylpropanoic acid is formed, it can be converted into a ketone. A well-established method involves the reaction of the carboxylic acid-derived acyl chloride or the carboxylic acid itself with an organometallic reagent, such as an organolithium or Grignard reagent. youtube.com For example, reacting 3-cyclohexylpropanoyl chloride (formed from the carboxylic acid) with an appropriate organometallic reagent can yield a variety of ketone products.

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Cyclohexylpropanoic acid |

| 2 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 3-Cyclohexylpropanoyl chloride |

| 3 | Ketone Synthesis | Organocuprate (R₂CuLi) or Grignard reagent (RMgX) | Cyclohexylpropyl ketone derivative |

Intramolecular Hydrogen Abstraction Mechanisms

The structure of this compound allows for the possibility of intramolecular hydrogen abstraction, a process typically mediated by radical intermediates. This reaction involves the transfer of a hydrogen atom from one part of the molecule to a radical center elsewhere in the same molecule.

In the case of this compound, the process can be initiated by the formation of an amidyl radical, centered on the nitrogen atom. This can be achieved through various methods, such as photochemical excitation or reaction with a radical initiator. Once formed, the nitrogen-centered radical can abstract a hydrogen atom from the cyclohexyl ring. The most favorable abstraction occurs via a six-membered transition state, a process known as a 1,5-hydrogen atom transfer (1,5-HAT). nih.gov

This 1,5-HAT would involve the transfer of a hydrogen atom from the carbon of the cyclohexyl ring that is directly attached to the propyl chain (C1 position of the ring) to the nitrogen radical. This process is thermodynamically driven by the formation of a more stable carbon-centered radical at a tertiary position. nih.govrsc.org The resulting carbon radical can then undergo further reactions, such as oxidation or coupling, leading to functionalization at the C1 position of the cyclohexyl ring. The relative stability of the potential carbon radicals plays a crucial role in determining the preferred site of abstraction.

| Radical Type | Location on Cyclohexyl Ring | Relative Stability | Comment |

|---|---|---|---|

| Tertiary | C1 (attachment point) | Most Stable | Favored site for hydrogen abstraction via 1,5-HAT. |

| Secondary | C2, C3, C4, C5, C6 | Less Stable | Abstraction is less likely but possible. |

Nucleophilic Cyclization Processes

While this compound itself is not primed for direct cyclization due to the lack of a suitably positioned electrophile and leaving group, derivatives of this compound can undergo nucleophilic cyclization. A classic example of such a process is the formation of a β-lactam (a four-membered cyclic amide) from a precursor containing a leaving group at the β-position relative to the carbonyl group.

For this to occur with a this compound backbone, a derivative such as 3-halo-N-cyclohexylpropanamide would be required. In this modified structure, the amide nitrogen can act as an internal nucleophile. In the presence of a non-nucleophilic base, the amide proton is removed, increasing the nucleophilicity of the nitrogen. This nitrogen anion can then attack the carbon atom bearing the halogen (the electrophilic center) in an intramolecular SN2 reaction, displacing the halide and forming the four-membered β-lactam ring. nih.govorganic-chemistry.org This type of cyclization is a key method for synthesizing β-lactam rings, which are core structures in many important antibiotics. rsc.org

| Reactant | Key Reagent | Process | Product |

|---|---|---|---|

| 3-Chloro-N-cyclohexylpropanamide | Strong, non-nucleophilic base (e.g., NaH) | Intramolecular SN2 reaction | 1-Cyclohexylazetidin-2-one (a β-lactam) |

Iii. Mechanistic Investigations in Organic Reactions

Elucidation of Reaction Mechanisms Involving 3-Cyclohexylpropanamide and its Derivatives

While specific studies detailing the free radical chemistry of this compound are not extensively documented, the behavior of structurally similar compounds provides insight into potential reactive pathways. Research into the reactions of N-arylacrylamides, for instance, demonstrates the versatility of radical intermediates in forming complex molecular structures.

One notable pathway involves a tandem sulfenylation/cyclization reaction mediated by thiyl radicals. mdpi.com In such mechanisms, a thiyl radical adds to an unsaturated amide, initiating a sequence that can lead to cyclization. For N-arylacrylamides, this has been shown to proceed via a 5-exo-trig mechanism, resulting in the formation of 3-(sulfenymethyl)oxoindoles. mdpi.com This highlights how radical intermediates can be harnessed to create new carbon-sulfur and carbon-carbon bonds under mild conditions. The regioselectivity and efficiency of these cyclizations underscore the controlled nature of free radical reactions in modern organic synthesis. mdpi.com

The generation of the initial thiyl radical is a critical step and can be achieved through various methods, including the use of precursors like thiols or disulfides in the presence of an initiator such as benzoyl peroxide. mdpi.com The subsequent cascade reactions showcase the potential for amides like this compound, should they possess suitable unsaturation or functional groups, to participate in complex, radical-mediated transformations.

The characterization of transition states (TS) is fundamental to elucidating reaction mechanisms, defining energy barriers, and understanding reaction kinetics. For reactions involving this compound, identifying the precise geometry and energy of a transition state would reveal the pathway of lowest energy from reactants to products. The search for these high-energy, transient structures is a significant challenge due to the complexity of potential energy surfaces. arxiv.org

Modern computational chemistry offers powerful tools for this purpose. Advanced methods, such as object-aware equivariant diffusion models, have been developed to generate accurate 3D structures for reactants, transition states, and products in an elementary reaction. arxiv.org These models can predict a TS structure in seconds, a task that would otherwise require hours of intensive quantum chemistry calculations. arxiv.org For a given reaction, such as the hydrolysis or functionalization of this compound, these computational approaches could be employed to:

Predict the geometry of the transition state.

Calculate the activation energy, which determines the reaction rate.

Validate a proposed mechanistic pathway.

Biocatalytic Transformations and Degradation Mechanisms

In bacterial communication, a process known as quorum sensing (QS) relies on signaling molecules, which in many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). nih.govresearchgate.net The disruption of this signaling, termed quorum quenching (QQ), is a key area of research for controlling bacterial behavior, such as biofilm formation and virulence. nih.gov Quorum quenching typically involves the enzymatic degradation of AHLs. nih.govwikipedia.org

Based on established quorum quenching pathways, this compound is not identified as a typical metabolite. The primary targets for QQ enzymes are the AHL signal molecules themselves. The enzymatic degradation cleaves either the lactone ring or the amide bond of the AHL, leading to different products. wikipedia.org Therefore, this compound, which lacks the homoserine lactone ring characteristic of AHLs, does not appear as a direct product of these canonical AHL degradation pathways.

The metabolic pathways involved in quorum quenching provide a clear example of the biocatalytic degradation of related amide structures, specifically N-acyl-homoserine lactones (AHLs). These pathways are critical for disrupting bacterial communication and are mediated by specific enzymes that render the AHL signal molecules inactive. The primary enzymatic mechanisms for AHL degradation can be categorized as follows:

Lactone Hydrolysis : This is one of the most common QQ mechanisms, carried out by enzymes known as AHL lactonases. These enzymes catalyze the hydrolysis of the ester bond within the homoserine lactone ring, opening the ring to form the corresponding N-acyl-L-homoserine. This structural modification prevents the molecule from binding to its target transcriptional regulator, thus interrupting the QS signal. wikipedia.org

Amide Bond Hydrolysis : Another significant pathway involves the cleavage of the amide bond linking the acyl side chain to the homoserine lactone ring. This reaction is catalyzed by AHL acylases. The hydrolysis is irreversible and results in the formation of a fatty acid and L-homoserine lactone, effectively destroying the signal molecule. wikipedia.org

Acyl Chain Modification : A third mechanism involves the modification of the acyl side chain by AHL oxidases and reductases. These enzymes can alter the chemical structure of the side chain, for example, by oxidizing or reducing a functional group. Such modifications can significantly reduce or completely abolish the biological activity of the AHL molecule, as the specificity of the signal is often determined by the length and substitution of the acyl chain. wikipedia.orgnih.govresearchgate.net

These biocatalytic transformations are highly efficient and specific, representing a sophisticated natural mechanism for modulating bacterial communication.

| Degradation Pathway | Enzyme Class | Bond Cleaved/Modified | Products | Effect on Signaling |

| Lactone Hydrolysis | AHL Lactonase | Ester bond in lactone ring | N-acyl-homoserine | Inactivation of signal |

| Amide Hydrolysis | AHL Acylase | Amide bond | Fatty acid + Homoserine lactone | Irreversible destruction of signal |

| Acyl Chain Modification | AHL Oxidase/Reductase | Acyl side chain | Modified AHL | Reduced or no signal activity |

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of 3-Cyclohexylpropanamide and Related Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic behavior and geometric preferences.

The electronic structure of a molecule dictates its reactivity and physical properties. Theoretical studies have provided values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound. The HOMO energy is reported to be -3.82 eV, while the LUMO energy is 1.40 eV. The HOMO-LUMO gap, a key indicator of chemical reactivity, is therefore 5.22 eV. A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity.

These frontier molecular orbitals are crucial in predicting how the molecule will interact with other chemical species. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. For this compound, the distribution of these orbitals would be centered around the amide functional group and the cyclohexyl ring, influencing its interaction with electrophiles and nucleophiles.

Table 1: Quantum Chemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy | -3.82 eV |

| LUMO Energy | 1.40 eV |

| HOMO-LUMO Gap | 5.22 eV |

| Molecular Energy | 338.42 au |

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. For this compound, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. The flexibility of the cyclohexyl ring and the propanamide side chain means that the molecule can exist in multiple conformations.

Conformational analysis is essential to identify the most stable conformers and the energy barriers between them. The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. The orientation of the propanamide group relative to the cyclohexyl ring, as well as rotation around the C-N amide bond and other single bonds in the side chain, would lead to various conformers. Computational methods such as molecular mechanics or density functional theory (DFT) can be used to map the potential energy surface of the molecule and identify the global and local energy minima, which correspond to the most stable conformations.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are used to study the interactions of molecules with their environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site. acs.org While specific docking studies for this compound are not extensively reported, the general principles can be applied. In a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The amide group is capable of forming hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. The cyclohexyl group, being nonpolar, would likely engage in hydrophobic interactions within the binding pocket. The docking process would generate various binding poses, which are then scored based on their predicted binding affinity. For instance, in studies of related amide ligands, interactions with key residues in an enzyme's active site, such as aspartic protease, are often mediated by hydrogen bonds involving the amide functionality. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models to predict the activity of new compounds. For a series of amide-containing compounds, QSAR models can be built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activities.

For a molecule like this compound, relevant descriptors would include its logP (a measure of lipophilicity), molecular weight, and quantum chemical parameters. If this compound were part of a series of related amides tested for a particular biological activity, a QSAR model could be developed to understand which structural features are most important for that activity. For example, the size and shape of the cycloalkyl group or the length of the alkyl chain in the propanamide moiety could be varied to see how these changes affect activity.

Advanced Theoretical Approaches Applied to Amide Systems

The study of amide systems often employs advanced theoretical methods to understand their complex behavior. For example, density functional theory (DFT) is widely used to investigate the electronic structure and vibrational properties of amides. Advanced computational techniques can also be used to study the dynamics of amide-containing molecules, such as through molecular dynamics (MD) simulations. These simulations can provide insights into the conformational changes and intermolecular interactions of this compound in different environments, such as in solution or when bound to a protein. These advanced methods are crucial for a deeper understanding of the chemical and physical properties of amides and for the rational design of new molecules with desired functionalities.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is one of the most popular and versatile methods available in computational chemistry. DFT can be used to determine a molecule's geometry, electronic distribution, and energies of its molecular orbitals. nih.govmdpi.com

While specific DFT studies focused exclusively on this compound are not readily found in the current body of scientific literature, the principles of DFT have been extensively applied to its constituent functional groups—the amide and the cyclohexane (B81311) ring. researchgate.netacs.org For instance, DFT calculations on simple amides have been successful in predicting their geometric parameters, dipole moments, and vibrational frequencies with good agreement with experimental data. researchgate.net Similarly, DFT is a valuable tool for studying the conformational preferences of cyclohexane derivatives, which is crucial for understanding their reactivity. rsc.org

A hypothetical DFT study of this compound would likely begin with a geometry optimization to find the lowest energy conformation of the molecule. This would involve exploring the different chair and boat conformations of the cyclohexane ring, as well as the rotational orientation of the propanamide side chain. The results of such a study would provide valuable information on the three-dimensional structure of the molecule.

Below is a hypothetical data table of optimized geometric parameters for the amide group in this compound, based on typical values from DFT studies on similar amides.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.36 Å |

| N-H Bond Length | ~1.01 Å |

| O=C-N Bond Angle | ~122° |

| C-N-H Bond Angle | ~120° |

Prediction and Interpretation of Molecular Properties Relevant to Chemical Reactivity

Computational methods, particularly DFT, are instrumental in predicting molecular properties that govern chemical reactivity. These properties provide a quantitative basis for understanding where and how a molecule is likely to react. For this compound, key properties of interest would include the distribution of electron density and the energies of the frontier molecular orbitals.

The reactivity of amides can be understood by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). In a typical amide, the HOMO is often located on the nitrogen and oxygen atoms, while the LUMO is primarily centered on the carbonyl carbon. tuengr.com This suggests that the amide oxygen and nitrogen are potential sites for electrophilic attack, while the carbonyl carbon is a site for nucleophilic attack.

The reactivity of propanamide, a closely related compound, is influenced by its functional groups, which allow it to participate in various chemical reactions. fiveable.me For example, the amide group can undergo hydrolysis to form the parent carboxylic acid and ammonia (B1221849) or an amine. fiveable.me The presence of the cyclohexane ring in this compound adds another layer of complexity to its reactivity, as the ring can adopt different conformations that may influence the accessibility of the amide group to reacting species. acs.org

A table of predicted reactivity descriptors for this compound, based on general values for similar molecules, is presented below.

| Property | Predicted Value / Locus | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Moderate nucleophilicity, likely localized on the amide N and O atoms |

| LUMO Energy | Relatively high | Moderate electrophilicity, with the carbonyl carbon being the primary electrophilic site |

| Electron Density | High on O and N, low on carbonyl C | Directs electrophiles to O and N, and nucleophiles to the carbonyl C |

| Conformational Energy Barrier | Moderate | Interconversion between different conformers of the cyclohexane ring can influence reaction rates |

V. Advanced Applications in Specialized Chemical Fields

Role in Catalysis Research

The amide bond's inherent stability and capacity for coordination and hydrogen bonding make it a valuable component in the design and study of catalytic systems. Researchers are increasingly leveraging these properties to develop novel catalytic transformations.

The direct synthesis of amides from traditionally less reactive starting materials is a key goal in green chemistry, aiming to reduce waste from stoichiometric activators. sigmaaldrich.com Catalytic systems have been developed that achieve this by coupling alcohols and amines, a reaction that involves the dehydrogenation of a hemiaminal intermediate formed from the amine and an aldehyde (generated in situ from the alcohol). nih.gov

Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have proven effective for this transformation. nih.gov These catalysts facilitate the direct coupling of a range of primary alcohols and amines to yield amides, with the primary limitation being steric hindrance. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to a ruthenium-coordinated aldehyde, which then reacts with the amine to form a hemiaminal. A subsequent dehydrogenation of the hemiaminal yields the final amide product. nih.gov

Palladium-catalyzed cross-coupling reactions also utilize amide substrates. Tandem processes, where multiple reactions occur in a single pot without isolating intermediates, benefit from Pd-containing catalytic systems. researchgate.net These reactions can be directed by the specific properties of the substrate and catalyst/ligand combinations to control the sequence of bond formation. researchgate.net The amide group can influence the reactivity and selectivity of these transformations.

Table 1: Examples of Catalytic Systems for Amide Synthesis

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| Ruthenium N-heterocyclic carbene (Ru-NHC) complexes | Primary Alcohols + Amines | Amides | Direct synthesis with liberation of H₂, no stoichiometric additives required. nih.gov |

| Boronic Acids | Carboxylic Acids + Amines | Amides | Organocatalytic activation of carboxylic acids at room temperature. sigmaaldrich.com |

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of amide bonds. nih.gov These methods often operate under mild conditions and offer alternative reaction pathways. nih.govnih.gov One approach involves the photocatalytic oxidative coupling of aldehydes and amines. nih.gov Using organic dyes like phenazine (B1670421) ethosulfate as the photocatalyst and air as the oxidant, various aromatic aldehydes can be efficiently converted to amides. nih.gov

Another strategy utilizes a dual photoredox/nickel catalytic system. This approach can be used for reactions involving isocyanates to form amide products. The proposed mechanism involves the formation of a Ni(II) carbonyl-amido intermediate, which then participates in the photocatalytic cycle to generate the final product. nih.gov The development of metal-free photocatalytic systems is also a significant area of research. For instance, eosin (B541160) Y has been used as a photocatalyst for amide synthesis, providing a more sustainable alternative to metal-based catalysts. nih.gov

The general mechanism for photoredox catalysis involves a photosensitizer, which, upon irradiation with visible light, becomes excited. nih.gov This excited state can then activate substrates through a single-electron transfer (SET) process, generating radical species that proceed to form the desired product. nih.gov

Table 2: Selected Photocatalytic Systems for Amide Synthesis

| Photocatalyst | Oxidant/Reagents | Substrates | Reaction Type |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | tert-butyl hydrogen peroxide, N-chlorosuccinimide | Aldehydes, Amines | One-pot synthesis via in situ acid chloride formation. semanticscholar.org |

| Phenazine ethosulfate | Air | Aromatic Aldehydes, Amines | Oxidative amidation. nih.gov |

| Eosin Y | Ambient conditions | Various | Metal-free amide formation. nih.gov |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. mdpi.com The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a cornerstone of this field, directing the self-assembly of complex architectures.

Non-covalent interactions are fundamental forces that dictate the structure and function of large molecules and molecular assemblies. acs.orgnih.govwikipedia.org In molecules containing amide groups, several types of these interactions are crucial.

Hydrogen Bonding: The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This directional interaction is a primary driver in the formation of predictable patterns in both biological systems (like protein secondary structures) and synthetic assemblies. researchgate.net The ability of primary amides to act as both double hydrogen bond donors and acceptors allows them to form robust two-dimensional networks. rsc.org

n→π* Interactions: This is a weaker, non-covalent interaction involving the delocalization of a lone pair (n) from a donor atom (like the oxygen of one amide group) into the antibonding orbital (π*) of a nearby carbonyl group. acs.orgnih.gov This interaction plays a significant role in stabilizing protein conformations and can influence the geometry of adjacent amide bonds. acs.orgnih.govnih.gov

The interplay of these forces allows for the precise control of molecular architecture in supramolecular structures. rsc.org

The predictable hydrogen-bonding patterns of amides make them excellent building blocks for designing molecules that can recognize each other and self-assemble into larger, ordered structures. mdpi.com This process is central to creating functional materials and mimics of biological systems. rsc.org

Primary amides, for example, can form two-dimensional hydrogen-bonded networks that are distinct from the typical one-dimensional chains formed by secondary amides. rsc.org This property has been utilized in crystal engineering. rsc.org Similarly, aromatic amide oligomers have been designed to assemble into "molecular zippers," which are double-stranded complexes held together by a combination of hydrogen bonding and aromatic interactions. acs.org The stability of these zipper complexes increases with the length of the oligomer chains, demonstrating a cooperative effect between the individual recognition sites. acs.org

The amide bond's contribution to hydrophilicity also influences self-assembly in aqueous environments. researchgate.net Studies on amino-acid-based surfactants have shown that the presence of an amide group, particularly one capable of intermolecular hydrogen bonding, leads to tighter packing of molecules at interfaces and influences their aggregation behavior. researchgate.net This demonstrates how the specific functionalities of an amide group can be tuned to control self-assembly processes in different environments.

Organic Synthesis Methodologies Enhancement

The development of new and efficient methods for constructing molecules is a central goal of organic synthesis. researchgate.netmsu.edu The amide functional group, as seen in 3-Cyclohexylpropanamide, is often a target for synthesis due to its prevalence in pharmaceuticals and other functional materials. Research into forming and modifying the amide bond has led to significant enhancements in synthetic methodologies.

The quest for more efficient amide bond formation has driven the development of the catalytic methods discussed previously, which avoid the use of wasteful stoichiometric reagents. sigmaaldrich.com Furthermore, the inherent stability of the amide bond can be overcome under specific conditions, allowing for its use as a reactive handle in synthesis. The resonance stability of the amide bond can be disrupted by twisting or distorting it, for instance, within a strained ring system. mdpi.com This "activation" makes the otherwise stable N-C bond susceptible to cleavage, enabling its participation in cross-coupling reactions. mdpi.com

Modern synthetic strategies often involve multi-step reaction sequences where the order of reactions and the protection of functional groups are critical. youtube.com The amide group's robustness allows it to be carried through multiple synthetic steps without modification, only to be transformed at a later stage if required. Conversely, methods for the direct functionalization of C-H bonds adjacent to the amide group are also being developed, offering more direct routes to complex molecules. researchgate.net These advancements, from greener catalytic processes to novel bond activation strategies, continually enhance the toolkit available to synthetic chemists for constructing complex amide-containing molecules. researchgate.net

Development of Novel Reaction Sequences and Strategies

The synthesis of specific amides such as this compound often necessitates the development of novel reaction sequences, especially when dealing with sterically hindered precursors or when aiming for high purity and yield. In modern organic synthesis, particularly in fields like combinatorial chemistry, traditional methods are often supplanted by more sophisticated strategies.

One area of development is the use of novel linker systems in solid-phase synthesis. acs.org For structurally complex or hindered amides, specialized linkers can be employed to facilitate reactions that would otherwise be inefficient in solution-phase. acs.org For instance, a dual-linker system utilizing a hyper-acid labile Sieber amide linker has been shown to enable the reductive alkylation and subsequent acylation of hindered amines. acs.org Such a strategy could be adapted for synthesizing derivatives of this compound, allowing for the construction of a library of related compounds for further research. These advanced methods often provide near-quantitative reaction of acids with support-bound amines, a significant improvement over conventional acylation conditions. acs.org

Another strategy involves leveraging the unique reactivity of different functional groups to build the amide backbone in a multi-step sequence. For example, cascade reactions, such as those used to generate thiophenes on-DNA, demonstrate how a series of reactions can be combined to create complex molecular architectures that include amide bonds. researchgate.net These approaches, while not directly reported for this compound, represent the forefront of synthetic strategy and could be applied to create novel molecules incorporating the this compound motif.

Integration of Atom Economy Principles in Amide Synthesis

The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often suffer from poor atom economy, generating significant chemical waste. nih.gov This has led the American Chemical Society Green Chemistry Institute (ACS GCI) Roundtable to identify "amide bond formation avoiding poor atom economy" as a critical area for sustainable synthetic development. nih.govnih.gov Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

Conventional amide synthesis often involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or pre-activating carboxylic acids into acyl chlorides. chemistrytalk.orgmasterorganicchemistry.com While effective, these methods generate stoichiometric byproducts, thus lowering the atom economy. nih.gov

In contrast, modern catalytic approaches aim for 100% atom economy. chemistryviews.org Research has focused on direct, redox-neutral transformations that produce no byproducts. chemistryviews.org One such innovative method is the ruthenium-catalyzed reaction of alcohols and nitriles to form amides. chemistryviews.org Another highly atom-economical approach involves the ruthenium-catalyzed coupling of carboxylic acids and amines using simple alkynes as activators. nih.govnih.gov In this process, the alkyne activates the carboxylic acid to form a vinyl ester intermediate, which then reacts with the amine to yield the amide and a volatile byproduct like acetaldehyde (B116499) or ethyl acetate. nih.govnih.gov

The application of these principles to the synthesis of this compound would involve reacting 3-cyclohexylpropanoic acid with an amine source using a catalytic system that minimizes waste, aligning with the goals of green chemistry.

| Synthesis Approach | Reactants & Reagents | Byproducts | Atom Economy |

| Traditional (e.g., DCC Coupling) | Carboxylic Acid, Amine, DCC | Dicyclohexylurea (DCU) | Low |

| Traditional (e.g., Acyl Chloride) | Carboxylic Acid, Thionyl Chloride, Amine | SO2, HCl, extra amine HCl salt | Low |

| Atom-Economical Catalysis | Carboxylic Acid, Amine, Ruthenium Catalyst, Acetylene | Acetaldehyde (volatile) | High |

| Atom-Economical Catalysis | Alcohol, Nitrile, Ruthenium Catalyst | None | 100% chemistryviews.org |

Potential in Materials Science Research

The unique combination of a flexible hydrocarbon ring (cyclohexyl) and a rigid, hydrogen-bonding amide group gives this compound potential as a building block in materials science. The amide functional group is a key component in many synthetic and natural molecules, valued for its ability to act as a versatile "linker" connecting different molecular moieties. chemistrytalk.org

Chemical Design of Amide-Containing Modules for Functional Materials

The amide bond is fundamental to the structure of high-performance polymers. For example, the exceptional strength of Kevlar arises from the rigid, planar structure of aromatic amides and the extensive hydrogen bonding between polymer chains. chemistrytalk.org Conversely, the flexibility of nylon is due to the flexible carbon groups separating the amide linkages. chemistrytalk.org

The structure of this compound offers a blend of these properties. The amide group provides a site for hydrogen bonding, which is crucial for creating ordered structures and enhancing material strength. The non-planar, bulky cyclohexyl group can influence the packing of polymer chains, potentially creating materials with unique thermal or mechanical properties.

In the field of porous materials, such as metal-organic frameworks (MOFs), the incorporation of amide groups is a common strategy to enhance properties like carbon dioxide uptake. nih.gov The amide functional group can act as both a hydrogen bond donor (via N-H) and acceptor (via C=O), allowing for specific interactions with guest molecules. nih.gov While direct binding is not always guaranteed and depends on a combination of pore size, geometry, and the specific functional group, the principle of using amides to functionalize surfaces remains a powerful design tool. nih.gov Designing a functional material using a module like this compound would involve leveraging these distinct structural features.

| Structural Feature of this compound | Potential Role in Material Design | Example Application |

| Amide Group (-CONH2) | Hydrogen bonding, structural rigidity, linker between units. chemistrytalk.orgrsc.org | High-strength polymers, functionalized porous materials for gas capture. chemistrytalk.orgnih.gov |

| Cyclohexyl Group (-C6H11) | Bulkiness, hydrophobicity, influencing polymer chain packing. | Modifying solubility, creating specific pore environments in materials. |

| Propyl Linker (-CH2CH2-) | Flexibility, spacing between functional groups. | Tuning mechanical properties of polymers (e.g., flexibility vs. rigidity). chemistrytalk.org |

Vi. Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary data that, when combined, allow for a comprehensive structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments provide precise information about the chemical environment, connectivity, and stereochemistry of atoms within the 3-Cyclohexylpropanamide structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the signals corresponding to each unique proton are distinguished by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). The protons of the primary amide (-CONH₂) often appear as two broad singlets due to restricted rotation and exchange phenomena. The protons on the carbon adjacent to the carbonyl group (α-protons) are expected to appear as a triplet, while the β-protons would also show a distinct multiplet. The cyclohexyl protons typically resonate in a complex, overlapping region in the upfield portion of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide is characteristically found in the downfield region of the spectrum. The carbons of the propyl chain and the cyclohexyl ring appear at distinct chemical shifts, with their positions influenced by their proximity to the electron-withdrawing amide group. docbrown.inforesearchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | -CONH₂ | ~7.0 - 8.0 | Broad Singlet |

| -CH₂-C=O | ~2.1 - 2.3 | Triplet (t) | |

| -CH₂-CH₂-C=O | ~1.4 - 1.6 | Multiplet (m) | |

| Cyclohexyl-H | ~0.8 - 1.8 | Multiplet (m) | |

| ¹³C NMR | C=O | ~175 | - |

| -CH₂-C=O | ~38 | - | |

| -CH₂-CH₂-C=O | ~33 | - | |

| Cyclohexyl-CH | ~37 | - | |

| Cyclohexyl-CH₂ | ~26-34 | - |

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is critical for determining the precise molecular weight and elemental composition of this compound. researchgate.netekb.eg This method provides an accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula (C₉H₁₇NO).

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecular ion [M+H]⁺ is fragmented. The resulting fragmentation pattern provides valuable data on the molecule's connectivity. Common fragmentation pathways for this compound would include the cleavage of the amide bond and fragmentation of the alkyl chain, helping to confirm the presence of the cyclohexyl and propanamide moieties. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₇NO |

| Calculated Exact Mass | 155.1310 g/mol |

| Ionization Mode | ESI Positive |

| Observed Ion [M+H]⁺ | m/z 156.1383 |

| Potential Major Fragments | m/z 112 (Loss of -CONH₂) |

| m/z 72 (Propionamide fragment) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. compoundchem.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The primary amide group is particularly distinctive, showing two N-H stretching bands, a strong C=O (Amide I) stretching band, and an N-H bending (Amide II) band. The presence of the cyclohexyl and propyl groups is confirmed by C-H stretching and bending vibrations. miamioh.edudocbrown.infodocbrown.info

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch | ~3350 and ~3180 | Medium-Strong |

| Alkyl | C-H Stretch | ~2850 - 2930 | Strong |

| Amide | C=O Stretch (Amide I) | ~1640 - 1680 | Strong |

| Primary Amide | N-H Bend (Amide II) | ~1620 - 1650 | Medium-Strong |

Chromatographic Separations for Reaction Monitoring and Purification

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for purifying the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash column chromatography is a widely used preparative technique for the efficient purification of reaction products. amazonaws.comorgsyn.org For the isolation of this compound, a silica (B1680970) gel stationary phase is typically employed. mit.edu The crude reaction mixture is loaded onto the column, and a solvent system (mobile phase), often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column under pressure. rochester.edu By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the silica gel. This compound, being a moderately polar compound, would elute from the column, separating it from less polar starting materials or byproducts and more polar impurities.

Table 4: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Typical Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |

| Elution Monitoring | Thin Layer Chromatography (TLC) |

Thin Layer Chromatography (TLC) is an indispensable analytical tool for rapidly monitoring the progress of a chemical synthesis. libretexts.orgchemistryhall.com Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel on an aluminum or glass backing) at various time points. researchgate.net The plate is then developed in a chamber containing an appropriate solvent system. By comparing the spots from the reaction mixture to spots of the starting materials, one can observe the consumption of reactants and the formation of the product, this compound. youtube.com The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Table 5: Example of TLC for Reaction Monitoring

| Compound | Hypothetical Rf Value (30% EtOAc/Hexanes) | Visualization Method |

| Starting Material (e.g., Cyclohexylpropanoic acid) | ~0.5 | UV light or chemical stain |

| This compound | ~0.3 | UV light or chemical stain |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of metabolites of xenobiotic compounds, including this compound, from biological samples. youtube.comthermofisher.comimist.ma The technique synergistically combines the high-resolution separation capability of gas chromatography with the precise mass analysis of mass spectrometry. imist.ma In a typical GC-MS analysis, a sample is vaporized and injected onto a capillary column. thermofisher.com The components of the sample are separated based on their volatility and interaction with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural identification of the molecule. youtube.com

In the context of metabolite analysis for this compound, GC-MS is instrumental in elucidating its metabolic fate. The cyclohexyl moiety is a common site for metabolic oxidation. pressbooks.pubnih.gov Studies on similar cyclohexyl-containing compounds have shown that metabolism often involves hydroxylation at various positions on the ring, which can be followed by further oxidation to form ketones or carboxylic acids. nih.govnih.gov For instance, the cyclohexyl ring in the drug glibenclamide is known to be stereoselectively hydroxylated to form 3-cis and 4-trans isomers. nih.gov Similarly, unsubstituted aliphatic rings are often oxidized at the 4-position. pressbooks.pub Therefore, expected metabolites of this compound would include hydroxylated and carboxylated derivatives.

To enhance the volatility and thermal stability of these polar metabolites for GC analysis, a derivatization step is often required prior to injection. The resulting data, including retention times and mass spectra, are compared against spectral libraries and authentic chemical standards for definitive identification. nih.gov

| Analyte | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Proposed Structure |

|---|---|---|---|

| This compound | 10.8 | 155, 112, 83, 55 | Parent Compound |

| 4-Hydroxy-3-cyclohexylpropanamide | 12.3 | 171, 128, 99, 57 | Monohydroxylated Metabolite |

| 3-(4-Oxocyclohexyl)propanamide | 12.1 | 169, 126, 97, 55 | Keto Metabolite |

| 4-Carboxycyclohexylpropanamide | 14.5 | 199, 156, 127, 81 | Carboxylated Metabolite |

Note: The data presented in this table is hypothetical and serves an illustrative purpose to represent typical findings from a GC-MS metabolite analysis.

Crystallographic Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. rsc.orggithub.io This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound like this compound. researchgate.net The experiment involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. rsc.org

For this compound, an SCXRD study would elucidate the exact conformation of the molecule in the solid state. Key structural features of interest include the conformation of the cyclohexyl ring, which is typically found in a stable chair conformation, and the geometry of the propanamide side chain. The amide functional group is planar and can form strong intermolecular hydrogen bonds. wikipedia.org These hydrogen bonds are expected to be a dominant feature in the crystal packing of this compound, likely forming networks of molecules arranged in chains or sheets, which is a common structural motif for primary amides. wikipedia.org The analysis of these non-covalent interactions is fundamental to understanding properties such as melting point, solubility, and polymorphism.

While a specific crystal structure for this compound is not available in the public domain, a hypothetical dataset can be constructed based on known structures of similar small molecules containing both cyclohexyl and amide functionalities. acs.orgsemanticscholar.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₇NO |

| Formula Weight | 155.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.251 |

| b (Å) | 5.562 |

| c (Å) | 16.134 |

| β (°) | 97.58 |

| Volume (ų) | 912.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.130 |

| Hydrogen Bonding | N-H···O |

Note: The data presented in this table is hypothetical and represents plausible crystallographic parameters for this compound, intended for illustrative purposes.

Q & A

Q. How can computational tools enhance the study of this compound’s molecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.